molecular formula C13H18N2S B13609457 1-Benzylpiperidine-2-carbothioamide

1-Benzylpiperidine-2-carbothioamide

Cat. No.: B13609457
M. Wt: 234.36 g/mol
InChI Key: WFXITQXCXCPTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-2-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a carbothioamide group at the second position of the piperidine ring.

Preparation Methods

The synthesis of 1-Benzylpiperidine-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically proceeds as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzylpiperidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as acetylcholinesterase. Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics. Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Biological Research The compound is used in studies investigating the role of piperidine derivatives in modulating biological pathways and their effects on cellular processes. The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways. It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.
  • Industrial Applications It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-2-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also exert its effects by modulating oxidative stress pathways, thereby providing neuroprotective benefits .

Comparison with Similar Compounds

1-Benzylpiperidine-2-carbothioamide can be compared with other similar compounds, such as:

    1-Benzylpiperidine-4-carboxamide: This compound has a carboxamide group instead of a carbothioamide group. It exhibits different chemical reactivity and biological activity.

    1-Benzylpiperidine-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the piperidine ring. It is used in different synthetic applications and has distinct pharmacological properties.

    1-Benzylpiperidine-2-thiol: This compound has a thiol group at the second position of the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Benzylpiperidine-2-carbothioamide is an organic compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H16N2SC_{12}H_{16}N_{2}S and a molecular weight of approximately 250.36 g/mol. The compound features a piperidine ring with a benzyl group and a carbothioamide functional group, which contribute to its unique pharmacological properties.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications:

  • Antidepressant-like Effects : Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics.
  • Cholinesterase Inhibition : Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's.
  • Antipsychotic Potential : Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

The pharmacological effects of this compound are likely mediated through its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-benzylpiperidine-1-carbothioamideBenzyl group at nitrogen; carbothioamidePotential cholinesterase inhibitor
1-benzylpiperidine-3-carbothioamideBenzyl group at nitrogen; carbothioamideAntidepressant-like effects
4-benzylpiperidineBenzyl group at 4-position on piperidineMonoamine releasing agent
4-anilino-1-benzylpiperidine-4-carboxamideAnilino substitution; carboxamideAntipsychotic potential

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:

  • Antidepressant Studies : Research demonstrated that derivatives similar to this compound exhibited significant reductions in depressive behavior in rodent models when administered chronically.
  • Cholinesterase Inhibition : A study evaluated the cholinesterase inhibitory activity of various piperidine derivatives, finding that some compounds showed IC50 values in the low micromolar range, indicating strong inhibition .
  • Neuropharmacological Applications : The unique combination of the benzyl group and carbothioamide functionality has been linked to enhanced neuropharmacological profiles, making these compounds candidates for further development in treating neurodegenerative disorders.

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-benzylpiperidine-2-carbothioamide

InChI

InChI=1S/C13H18N2S/c14-13(16)12-8-4-5-9-15(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,16)

InChI Key

WFXITQXCXCPTEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=S)N)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.